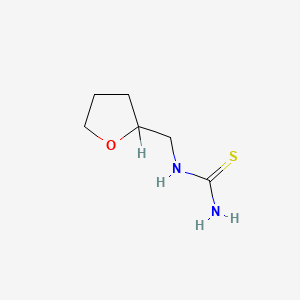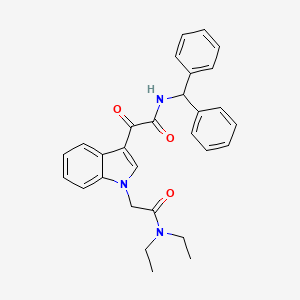![molecular formula C14H13N3O2 B2423919 2-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)essigsäure CAS No. 1955523-50-8](/img/structure/B2423919.png)
2-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2,4-Dimethylpyrimido[1,2-b]indazol-3-yl}acetic acid is a complex organic compound with the molecular formula C14H13N3O2 and a molecular weight of 255.27 g/mol . This compound is primarily used in research and development, particularly in the pharmaceutical industry, due to its unique chemical structure and potential biological activities .
Wissenschaftliche Forschungsanwendungen
2-{2,4-Dimethylpyrimido[1,2-b]indazol-3-yl}acetic acid has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indazoles, have been known to inhibit, regulate, and/or modulate kinases like chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or sgk) . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Based on the known actions of similar compounds, it can be hypothesized that this compound may interact with its targets (chk1, chk2, sgk) to inhibit their activity, leading to changes in cell cycle progression and cell volume regulation .
Biochemical Pathways
If we consider the potential targets (chk1, chk2, sgk), the compound could affect pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Based on the potential targets, it can be hypothesized that the compound may lead to changes in cell cycle progression and cell volume regulation .
Vorbereitungsmethoden
The synthesis of 2-{2,4-Dimethylpyrimido[1,2-b]indazol-3-yl}acetic acid involves multiple steps, starting with the formation of the pyrimido[1,2-b]indazole core. This is typically achieved through a series of cyclization reactions involving appropriate precursors.
Analyse Chemischer Reaktionen
2-{2,4-Dimethylpyrimido[1,2-b]indazol-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Vergleich Mit ähnlichen Verbindungen
2-{2,4-Dimethylpyrimido[1,2-b]indazol-3-yl}acetic acid can be compared with similar compounds such as:
3-{2,4-Dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid: This compound has a similar core structure but differs in the length of the side chain.
8-Bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl}propanoic acid: This compound includes a bromine atom, which can significantly alter its chemical properties and biological activities.
The uniqueness of 2-{2,4-Dimethylpyrimido[1,2-b]indazol-3-yl}acetic acid lies in its specific structural features and the potential for diverse chemical modifications, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-8-11(7-13(18)19)9(2)17-14(15-8)10-5-3-4-6-12(10)16-17/h3-6H,7H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHDIXNNNIGFGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2423837.png)

![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2423840.png)
![4-[(3,4-dichlorobenzyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2423842.png)
![(2E)-[(2-fluoro-5-methylphenyl)sulfonyl]{[4-(1H-imidazol-1-ylcarbonyl)phenyl]hydrazono}acetonitrile](/img/structure/B2423843.png)



![2-butyl-13-phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;perchlorate](/img/structure/B2423850.png)



![N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide](/img/structure/B2423856.png)

